Zosuquidar Trihydrochloride Zosuquidar Trihydrochloride LSM-5782 is a carbopolycyclic compound.
Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents.
Brand Name: Vulcanchem
CAS No.: 167465-36-3
VCID: VC0004035
InChI: InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1
SMILES: C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Molecular Formula: C32H32ClF2N3O2
Molecular Weight: 564.1 g/mol

Zosuquidar Trihydrochloride

CAS No.: 167465-36-3

Cat. No.: VC0004035

Molecular Formula: C32H32ClF2N3O2

Molecular Weight: 564.1 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Zosuquidar Trihydrochloride - 167465-36-3

CAS No. 167465-36-3
Molecular Formula C32H32ClF2N3O2
Molecular Weight 564.1 g/mol
IUPAC Name (2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride
Standard InChI InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1
Standard InChI Key VQJFFWJUYDGTQZ-MGUDINDMSA-N
Isomeric SMILES C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl
SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl
Appearance Yellow solid powder

Chemical and Structural Properties

Molecular Composition

Zosuquidar trihydrochloride is a synthetic small molecule with the systematic name (αR)-4-[(1aα,6α,10bα)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol trihydrochloride . Its structure features a dibenzocycloheptene core linked to a quinolinyloxymethyl-piperazine ethanol moiety, with three hydrochloride counterions enhancing solubility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₃₄Cl₃F₂N₃O₂ · 3HCl
Molecular Weight636.99 g/mol
CAS Number167465-36-3
Solubility (H₂O)5 mg/mL (7.85 mM)
StabilityUnstable in solution; use fresh

The compound’s instability in aqueous media necessitates fresh preparation for in vitro studies . X-ray crystallography confirms its planar conformation, optimizing P-gp binding via hydrophobic interactions with transmembrane domains .

Mechanism of Action

P-Glycoprotein Inhibition

Zosuquidar competitively inhibits P-gp, an ATP-dependent efflux transporter overexpressed in MDR cancers. By binding to the drug-substrate pocket with higher affinity than chemotherapeutics like doxorubicin or paclitaxel , zosuquidar increases intracellular drug retention. In wild-type mice, coadministration with paclitaxel elevated brain paclitaxel concentrations by 5.6-fold, demonstrating blood-brain barrier penetration .

Selectivity Profile

Unlike first-generation inhibitors (e.g., verapamil), zosuquidar shows minimal interaction with MRP1, BCRP, or CYP450 enzymes at therapeutic doses . Dual fluorescence assays in natural killer cells revealed dose-dependent P-gp inhibition (EC₅₀ = 79 nM) without off-target effects .

Pharmacokinetics and Biodistribution

Absorption and Bioavailability

Oral administration achieves peak plasma concentrations (Cₘₐₓ) of 1.57 μM at 300 mg/m², with 85% bioavailability in humans . Intravenous dosing (640 mg/m²) yields a volume of distribution (Vd) of 12.4 L/kg, indicating extensive tissue penetration .

Table 2: Pharmacokinetic Parameters

ParameterOral (300 mg/m²)IV (640 mg/m²)
Cₘₐₓ1.57 μM8.2 μM
T₁/₂6.8 h4.5 h
AUC₀–∞18.7 μM·h42.1 μM·h
Protein Binding98%98%

Clinical Efficacy and Trial Data

Phase I Studies

A dose-escalation trial (n=40) established 300 mg/m² orally every 12 hours as the MTD, with dose-limiting cerebellar toxicity (ataxia, hallucinations) at higher doses . P-gp inhibition in natural killer cells correlated with plasma concentrations (r=0.89, p<0.001) .

Phase III Outcomes in AML

The ECOG 3999 trial (n=449) randomized older AML patients to cytarabine/daunorubicin ± zosuquidar. Key results:

Subgroup analysis revealed P-gp(+) patients with poor-risk cytogenetics derived no benefit, suggesting coexisting resistance pathways .

Future Directions

While zosuquidar’s failure in AML underscores the limitations of P-gp monotherapy, ongoing trials explore its utility in:

  • Combination Regimens: Synergy with BCL-2 inhibitors (venetoclax) in relapsed AML .

  • Nanoparticle Delivery: Liposomal formulations to enhance brain tumor penetration .

  • Biomarker-Driven Therapy: Selecting P-gp(+) tumors via PET imaging .

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